
(3-Methyl-2,3-dihydrobenzofuran-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methanamine group attached to the 3-position of the benzofuran ring, which is also substituted with a methyl group at the 3-position of the dihydrobenzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the use of substituted phenols via O-arylation reaction followed by cyclization of diaryl ethers . Another approach is the employment of substituted biphenyls, which has become popular for synthesizing benzofuran derivatives . Additionally, benzofuran rings can be constructed by proton quantum tunneling, which offers fewer side reactions and high yield .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using catalysts to improve yield and selectivity. Microwave-assisted synthesis (MWI) has also been employed to obtain benzofuran derivatives efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some benzofuran derivatives act as inhibitors of topoisomerase I, sigma receptors, and histamine H3 receptors . The exact mechanism depends on the specific structure and functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
2-methyl-2,3-dihydrobenzofuran: Another benzofuran derivative with a methyl group at the 2-position.
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran derivative with potential therapeutic applications.
Uniqueness
What sets (3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group at the 3-position of the benzofuran ring allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(3-methyl-2H-1-benzofuran-3-yl)methanamine |
InChI |
InChI=1S/C10H13NO/c1-10(6-11)7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,11H2,1H3 |
InChI-Schlüssel |
CJSPSJKJYGWRAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2=CC=CC=C21)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


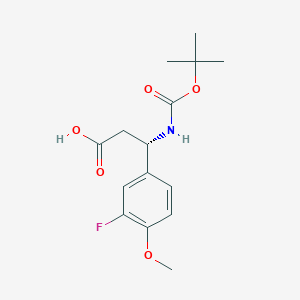

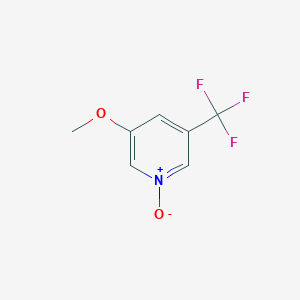
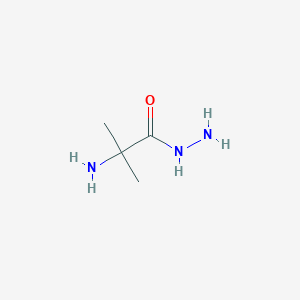
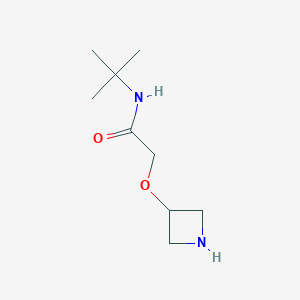

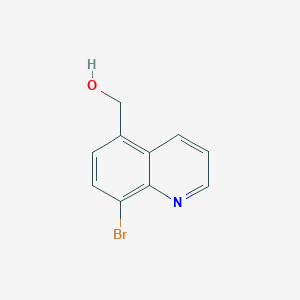
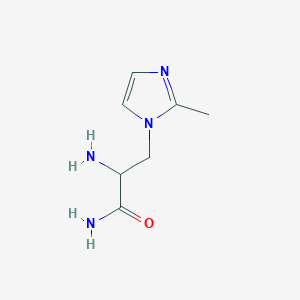
![4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13494028.png)

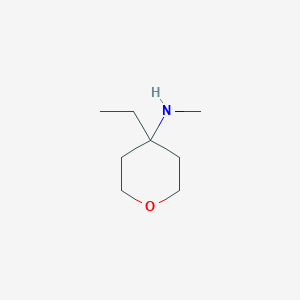
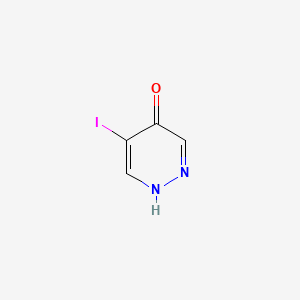
amine hydrochloride](/img/structure/B13494075.png)

